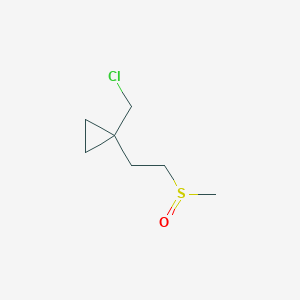
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H3ClF3NO2S. It is a derivative of benzene, characterized by the presence of a cyano group, a trifluoromethoxy group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes sulfonylation and subsequent chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Amines: Formed from the reduction of the cyano group.
Sulfonic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The cyano and trifluoromethoxy groups can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the cyano group.
4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Cyano-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable reagent in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H3ClF3NO3S |
|---|---|
Molekulargewicht |
285.63 g/mol |
IUPAC-Name |
4-cyano-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3S/c9-17(14,15)7-2-1-5(4-13)3-6(7)16-8(10,11)12/h1-3H |
InChI-Schlüssel |
YJZRWBWMGHBBCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)






